N'-氨基吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

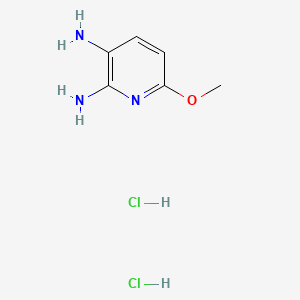

The synthesis of N’-aminopyrazine-2-carboximidamide involves the design and in vitro antimicrobial activity of a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .Molecular Structure Analysis

The molecular formula of N’-aminopyrazine-2-carboximidamide is C7H8N6 . The compound has a molecular weight of 176.18 g/mol . The InChIKey of the compound is FNGKLGSFWSNWGL-UHFFFAOYSA-N .Chemical Reactions Analysis

The primary resistance mechanism against antibiotics like N’-aminopyrazine-2-carboximidamide is enzymatic modification by aminoglycoside-modifying enzymes that are divided into acetyl-transferases, phosphotransferases, and nucleotidyltransferases . To overcome this problem, new semisynthetic aminoglycosides were developed in the 70s .Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 176.08104428 g/mol .科学研究应用

Antimicrobial Activity

“N’-aminopyrazine-2-carboximidamide” derivatives have been studied for their potential in combating various microbial infections. They exhibit antimycobacterial , antibacterial , and antifungal activities, making them valuable in the development of new antimicrobial agents . The structure-activity relationship of these compounds suggests that different substituents on the carboxamidic moiety can significantly influence their antimicrobial efficacy.

Tuberculosis Treatment

The compound’s derivatives show promise in treating tuberculosis (TB), particularly multidrug-resistant strains. They have been evaluated against Mycobacterium tuberculosis and found to inhibit the growth of this pathogen effectively. This positions “N’-aminopyrazine-2-carboximidamide” as a potential candidate for developing new TB therapies .

Antimycobacterial Agents

Research indicates that “N’-aminopyrazine-2-carboximidamide” derivatives can act as inhibitors of prolyl-tRNA synthetase , which is crucial for protein synthesis in mycobacteria. By targeting this enzyme, the derivatives can disrupt the growth and survival of mycobacteria, offering a novel approach to treating infections caused by these bacteria .

Cancer Research

The cytotoxic properties of “N’-aminopyrazine-2-carboximidamide” derivatives have been explored in cancer research. Some derivatives have shown selective toxicity towards cancer cell lines, such as HepG2 human hepatocellular carcinoma cells, without affecting non-cancerous cells. This selective cytotoxicity is essential for developing chemotherapeutic agents .

Chemical Biology

In chemical biology, “N’-aminopyrazine-2-carboximidamide” serves as a scaffold for creating adenosine-mimicking compounds. These compounds can interfere with biological processes that involve adenosine, thereby providing insights into the mechanisms of diseases and potential therapeutic targets .

Drug Design and Repurposing

The compound’s derivatives are being investigated for their potential in drug repurposing. By modifying the structure of known inhibitors of human enzymes, researchers aim to create new inhibitors that can target similar enzymes in pathogens, such as mycobacteria. This strategy can lead to the discovery of new drugs with antimycobacterial activity .

作用机制

Target of Action

N’-aminopyrazine-2-carboximidamide primarily targets the Prolyl-tRNA synthetase (ProRS) . ProRS is an enzyme that plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. This process is essential for the accurate translation of genetic information into proteins.

Mode of Action

N’-aminopyrazine-2-carboximidamide interacts with its target, ProRS, by mimicking the interactions of the adenine core . This interaction inhibits the function of ProRS, thereby disrupting protein synthesis within the cell .

Biochemical Pathways

The inhibition of ProRS affects the protein synthesis pathway, leading to a disruption in the production of essential proteins. This disruption can lead to a variety of downstream effects, including impaired cell growth and function, ultimately leading to cell death .

Result of Action

The molecular effect of N’-aminopyrazine-2-carboximidamide’s action is the inhibition of ProRS, which leads to disrupted protein synthesis . On a cellular level, this disruption can lead to impaired cell function and growth, ultimately leading to cell death .

安全和危害

属性

IUPAC Name |

N'-aminopyrazine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVGYAKLZAAYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384149 |

Source

|

| Record name | N'-aminopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-aminopyrazine-2-carboximidamide | |

CAS RN |

18107-03-4 |

Source

|

| Record name | N'-aminopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

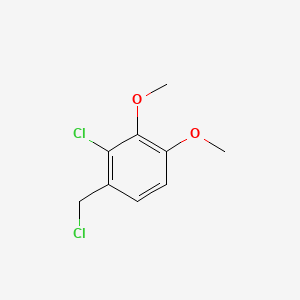

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)